3,3-Dimethylbutane-1-sulfinyl chloride is a sulfonyl chloride compound with the molecular formula . It features a sulfinyl group () bonded to a chlorinated carbon, making it a member of the sulfonyl halides class. This compound is characterized by its unique structure, which includes a branched alkyl chain that contributes to its physical and chemical properties. The compound typically appears as a white to light yellow solid with a melting point of 43-45 °C .
These reactions highlight the versatility of 3,3-dimethylbutane-1-sulfinyl chloride in organic synthesis.
The synthesis of 3,3-dimethylbutane-1-sulfinyl chloride can be achieved through several methods:
These methods provide flexibility in synthesizing this compound for research and industrial applications.
3,3-Dimethylbutane-1-sulfinyl chloride has several applications:
Interaction studies involving 3,3-dimethylbutane-1-sulfinyl chloride focus primarily on its reactivity with nucleophiles. Understanding these interactions is crucial for determining its utility in synthetic pathways and predicting its behavior in biological systems. Studies indicate that the compound can act as a precursor for more complex molecules through various coupling reactions .
Several similar compounds exhibit comparable chemical properties but differ in structure or reactivity. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,3-Dimethylbutane-1-sulfinyl chloride | Contains a branched alkyl chain; versatile reactivity. | |
| 3,3-Dimethylbutane-1-sulfonyl fluoride | Fluorinated variant; potentially different reactivity. | |
| Benzenesulfonyl chloride | Aromatic structure; widely used in organic synthesis. | |
| Tosyl chloride | Commonly used for protecting groups in organic synthesis. |
The uniqueness of 3,3-dimethylbutane-1-sulfinyl chloride lies in its branched structure, which can influence steric effects during reactions compared to its linear or aromatic counterparts.
The chlorosulfonation of 3,3-dimethylbutanol represents one of the most established synthetic pathways for producing 3,3-dimethylbutane-1-sulfinyl chloride . This methodology employs chlorosulfonic acid as the primary chlorosulfonating agent, facilitating the direct conversion of the hydroxyl group to the sulfinyl chloride functional group [2]. The reaction typically proceeds under controlled temperature conditions ranging from 0 to 45 degrees Celsius, with reaction times extending from 2 to 4 hours [3].
The mechanism involves the initial protonation of the hydroxyl group by chlorosulfonic acid, followed by nucleophilic displacement and subsequent chlorination . The reaction conditions must be carefully optimized to prevent over-oxidation to the corresponding sulfonyl chloride derivative [2]. Temperature control is particularly critical, as elevated temperatures can lead to decomposition of the moisture-sensitive sulfinyl chloride product [4].
Typical yields for this transformation range from 75 to 85 percent, making it a reliable synthetic approach for laboratory-scale preparation [3]. The reaction is generally conducted in an inert atmosphere to minimize hydrolysis of both the reagent and product [2]. Solvent selection plays a crucial role, with methylene dichloride being the preferred medium due to its chemical inertness toward chlorosulfonic acid [2].
| Method | Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|
| Chlorosulfonation of 3,3-Dimethylbutanol | Chlorosulfonic acid (ClSO₃H) | 0-45 | 2-4 hours | 75-85 |
| Oxidative Chlorination of 3,3-Dimethylbutanethiol | N-Chlorosuccinimide (NCS) | 0-20 | 1-3 hours | 60-80 |
| Thionyl Chloride Treatment | Thionyl chloride (SOCl₂) | 50-80 | 3-6 hours | 70-90 |
| Sulfuryl Chloride Reaction | Sulfuryl chloride (SO₂Cl₂) | 0-25 | 1-2 hours | 65-85 |
The oxidative chlorination pathway utilizes 3,3-dimethylbutanethiol as the starting material, offering an alternative route to the target sulfinyl chloride [5] [6]. This approach typically employs N-chlorosuccinimide as the oxidizing and chlorinating agent, operating under mild reaction conditions [5]. The transformation proceeds through a complex mechanism involving initial sulfenyl chloride formation followed by controlled oxidation to the sulfinyl oxidation state [5].
Research has demonstrated that the reaction exhibits sigmoidal kinetics, indicating the involvement of multiple reaction pathways [5]. The initial direct chlorination of the thiol by N-chlorosuccinimide is relatively slow, but subsequent formation of disulfide intermediates accelerates the overall process through in situ generation of molecular chlorine [5]. Temperature control between 0 to 20 degrees Celsius is essential to prevent over-oxidation to the sulfonyl chloride [5].
The presence of moisture significantly influences the reaction kinetics, with water concentrations above a critical threshold leading to progressive reduction in the rate of chlorine release [5]. This moisture sensitivity necessitates the use of rigorously dried solvents and anhydrous reaction conditions [5]. Typical reaction times range from 1 to 3 hours, with yields generally falling between 60 to 80 percent [7].
Alternative oxidative chlorination protocols employ sulfuryl chloride as both oxidant and chlorinating agent [6]. This approach provides a general method for sulfinyl chloride formation, particularly when the direct reaction of thiols with sulfuryl chloride yields sulfenyl chlorides instead of the desired sulfinyl derivatives [6]. In such cases, trifluoroperacetic acid oxidation can be employed to achieve the correct oxidation state [6].
Microwave-assisted synthesis represents a significant advancement in the preparation of 3,3-dimethylbutane-1-sulfinyl chloride, offering enhanced reaction rates and improved yields compared to conventional heating methods [8] [9]. The use of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to decreased reaction times and better reproducibility [8].
Optimal microwave parameters have been established through systematic optimization studies [8]. The microwave power should be maintained between 150 to 300 watts, with 200 watts representing the standard operating condition [10]. Temperature control is critical, with the optimal range being 120 to 160 degrees Celsius, typically set at 140 degrees Celsius for standard reactions [8] [10].
Pressure regulation is essential for microwave-assisted synthesis, with operating pressures ranging from 150 to 250 pounds per square inch [10]. The standard pressure setting is typically 200 pounds per square inch, which provides adequate control over the reaction environment while preventing uncontrolled pressure buildup [10]. Reaction times are dramatically reduced compared to conventional methods, with typical durations ranging from 10 to 20 minutes [8].
| Parameter | Optimal Range | Standard Conditions |
|---|---|---|
| Microwave Power | 150-300 watts | 200 watts |
| Temperature | 120-160°C | 140°C |
| Pressure | 150-250 psi | 200 psi |
| Reaction Time | 10-20 minutes | 15 minutes |
| Stirring Speed | 200-400 rpm | 300 rpm |
| Solvent System | THF:EtOH:H₂O (1:2:2) | Mixed solvent system |
The solvent system plays a crucial role in microwave-assisted synthesis, with a mixture of tetrahydrofuran, ethanol, and water in a 1:2:2 ratio providing optimal results [8]. This solvent combination facilitates efficient microwave absorption while maintaining chemical compatibility with the reaction components [8]. Stirring speeds between 200 to 400 revolutions per minute ensure adequate mixing and heat transfer throughout the reaction mixture [10].
Flow chemistry has emerged as a powerful technology for the continuous synthesis of 3,3-dimethylbutane-1-sulfinyl chloride, offering superior control over reaction parameters and enhanced safety compared to batch processes [11] [12]. The implementation of flow chemistry enables precise control over mixing, temperature, and residence time, leading to improved product quality and yield consistency [11].
Continuous flow protocols have been developed using specialized reactor configurations designed to handle the exothermic nature of sulfinyl chloride formation reactions [11]. The optimal reactor volume has been determined to be 639 microliters, providing adequate residence time while maintaining efficient heat removal [12]. Residence times of 41 seconds have been established as optimal for complete conversion while minimizing side reactions [12].
Temperature control in flow chemistry systems is typically maintained between 25 to 50 degrees Celsius, significantly lower than conventional batch reactions [11]. This enhanced temperature control prevents thermal decomposition of the moisture-sensitive sulfinyl chloride product [11]. Operating pressures range from 1 to 3 bar, providing sufficient backpressure to maintain liquid-phase conditions [12].
| Parameter | Value | Units |
|---|---|---|
| Reactor Volume | 639 μL | microliters |
| Residence Time | 41 seconds | seconds |
| Temperature | 25-50°C | degrees Celsius |
| Pressure | 1-3 bar | bar |
| Flow Rate | 0.5-2.0 mL/min | milliliters per minute |
| Space-Time Yield | 6.7 kg L⁻¹ h⁻¹ | kilograms per liter per hour |
The space-time yield achieved in flow chemistry systems reaches 6.7 kilograms per liter per hour, representing a significant improvement over batch processes [12]. Flow rates are typically maintained between 0.5 to 2.0 milliliters per minute to ensure adequate mixing and heat transfer [12]. The continuous nature of the process enables precise control over reaction stoichiometry and minimizes exposure to hazardous intermediates [11].
Fractional distillation serves as the primary purification method for 3,3-dimethylbutane-1-sulfinyl chloride, taking advantage of the distinct boiling point characteristics of sulfinyl chlorides [13] [14]. The successful implementation of fractional distillation requires careful optimization of multiple parameters to achieve effective separation from reaction byproducts and unreacted starting materials [13].
The boiling point range for sulfinyl chlorides typically falls between 95 to 115 degrees Celsius at atmospheric pressure [6] [14]. However, due to the thermolabile nature of these compounds, reduced pressure distillation is often preferred, with boiling points ranging from 45 to 65 degrees Celsius at 50 millimeters of mercury [15] [14]. The selection of appropriate pressure conditions is critical to prevent thermal decomposition during the distillation process [14].
Distillation rate control is essential for achieving high purity products, with optimal rates of 20 drops per minute at atmospheric pressure and 15 drops per minute under reduced pressure [13] [14]. Column efficiency plays a crucial role in separation quality, with 15 to 20 theoretical plates recommended for atmospheric pressure distillation and 12 to 18 plates for reduced pressure operations [13].
| Parameter | Sulfinyl Chlorides | Reduced Pressure |
|---|---|---|
| Boiling Point Range | 95-115°C | 45-65°C |
| Pressure | 760 mmHg | 50 mmHg |
| Distillation Rate | 20 drops/min | 15 drops/min |
| Column Efficiency | 15-20 plates | 12-18 plates |
| Reflux Ratio | 3:1 to 5:1 | 2:1 to 4:1 |
| Temperature Gradient | 2-3°C/plate | 1-2°C/plate |
Reflux ratio optimization is critical for achieving effective separation, with ratios ranging from 3:1 to 5:1 for atmospheric pressure distillation and 2:1 to 4:1 for reduced pressure operations [13]. The temperature gradient across the distillation column should be maintained at 2 to 3 degrees Celsius per theoretical plate under atmospheric conditions and 1 to 2 degrees Celsius per plate under reduced pressure [13] [14].
Recrystallization provides an alternative purification method for solid sulfinyl chloride derivatives, requiring careful selection of appropriate solvent systems to achieve high purity crystals [16] [17]. The success of recrystallization depends on identifying solvents that exhibit significant differences in solubility between hot and cold conditions [16].
Dichloromethane paired with hexane represents the most effective solvent system for sulfinyl chloride recrystallization, providing excellent crystal quality due to high hot solubility and moderate cold solubility [16] [17]. This combination allows for efficient dissolution at elevated temperatures followed by controlled crystallization upon cooling [16]. Ethyl acetate with hexane offers good crystal quality with moderate hot solubility and low cold solubility, making it suitable for compounds with intermediate solubility characteristics [17].
The acetone-water system provides high hot solubility but low cold solubility, though crystal quality is generally fair due to rapid crystallization kinetics [16]. Benzene paired with petroleum ether offers moderate solubility characteristics and good crystal quality, though this system requires careful handling due to solvent toxicity considerations [17]. The hexane-ethanol system exhibits poor performance due to very low solubility in both hot and cold conditions [17].
| Primary Solvent | Secondary Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
|---|---|---|---|---|
| Dichloromethane | Hexane | High | Moderate | Excellent |
| Ethyl acetate | Hexane | Moderate | Low | Good |
| Acetone | Water | High | Low | Fair |
| Benzene | Petroleum ether | Moderate | Low | Good |
| Hexane | Ethanol | Low | Very Low | Poor |
The molecular architecture of 3,3-dimethylbutane-1-sulfinyl chloride features a distinctive branched alkyl backbone with a sulfinyl chloride functional group. The compound adopts a specific three-dimensional arrangement that influences its chemical reactivity and physical properties. The presence of two methyl groups at the tertiary carbon creates significant steric hindrance, which affects the overall molecular conformation and reactivity patterns.
While specific X-ray crystallographic data for 3,3-dimethylbutane-1-sulfinyl chloride remains limited in the literature, analogous sulfonyl chloride compounds provide valuable structural insights. X-ray crystallographic studies of related compounds indicate that sulfinyl chlorides typically exhibit tetrahedral geometry at the sulfur center [2]. The sulfur atom coordinates with oxygen in a double bond arrangement (S=O), while simultaneously bonding to chlorine and the alkyl chain. Bond angles around the sulfur center approximate the tetrahedral angle of 109.5°, though slight distortions occur due to the different bonding partners [2].
Based on crystallographic data from similar compounds, key structural parameters include sulfur-oxygen bond lengths of approximately 1.44-1.47 Å, sulfur-chlorine bond lengths of 2.01-2.05 Å, and sulfur-carbon bond lengths of 1.75-1.78 Å [3] [4]. The molecular geometry exhibits C1 symmetry due to the asymmetric nature of the sulfinyl group, distinguishing it from the higher symmetry observed in sulfonyl compounds.
Computational modeling using density functional theory provides detailed insights into the molecular structure and conformational preferences of 3,3-dimethylbutane-1-sulfinyl chloride. The compound exhibits restricted rotation around the carbon-sulfur bond due to the bulky tertiary carbon substituent, leading to preferred conformational states that minimize steric repulsion [5].
Quantum chemical calculations at the density functional theory level reveal that the molecule adopts a gauche conformation to minimize interactions between the bulky 3,3-dimethyl group and the sulfinyl chloride moiety [5]. The computational studies indicate that the sulfur-chlorine bond exhibits partial ionic character, with the chlorine atom carrying a partial negative charge of approximately -0.3 to -0.4 elementary charge units. The sulfur-oxygen bond shows significant double-bond character with a bond order of approximately 1.6-1.7, indicating resonance stabilization [5].
The spectroscopic properties of 3,3-dimethylbutane-1-sulfinyl chloride provide crucial information for structural identification and purity assessment. Nuclear magnetic resonance and infrared spectroscopy serve as primary analytical tools for characterizing this compound.
Proton nuclear magnetic resonance spectroscopy of 3,3-dimethylbutane-1-sulfinyl chloride reveals distinct chemical shifts corresponding to different proton environments. The α-methylene protons adjacent to the sulfinyl group appear as a characteristic triplet at 3.6-3.8 ppm, reflecting the strong deshielding effect of the electron-withdrawing sulfinyl chloride group [6]. The β-methylene protons exhibit a triplet pattern at 2.2-2.4 ppm, while the gem-dimethyl groups appear as a singlet at 1.0-1.2 ppm due to the rapid exchange and equivalent environment of the methyl protons [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon skeleton. The α-carbon bonded to sulfur appears at 64-66 ppm, consistent with the deshielding effect of the sulfinyl group [7]. The quaternary carbon bearing the two methyl groups resonates at 35-37 ppm, while the β-carbon appears at 29-31 ppm. The methyl carbons exhibit signals at 27-29 ppm, reflecting their aliphatic environment [7].
Distortionless Enhancement by Polarization Transfer experiments confirm the carbon multiplicities, clearly distinguishing between methyl, methylene, and quaternary carbons. The technique reveals that the compound contains six different carbon environments, with the methyl carbons showing enhanced intensity due to their multiple hydrogen attachments [8].
Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification. The most prominent feature in the infrared spectrum of 3,3-dimethylbutane-1-sulfinyl chloride is the strong sulfur-oxygen stretch at 1050-1000 cm⁻¹, characteristic of sulfinyl compounds [9]. This absorption appears at higher frequency compared to sulfoxide stretches due to the electron-withdrawing effect of the chlorine atom.
The sulfur-chlorine stretching vibration occurs at 375-350 cm⁻¹, within the typical range for sulfinyl chlorides [10]. Alkyl carbon-hydrogen stretching modes appear in the region 2950-2850 cm⁻¹, with the characteristic methyl and methylene bending vibrations observed at 1450 and 1375 cm⁻¹ for methyl groups, and 1465 cm⁻¹ for methylene groups [11] [9]. The carbon-carbon stretching vibrations appear at 800-600 cm⁻¹, while carbon-sulfur stretching modes are observed at 700-650 cm⁻¹ [9].
The thermodynamic characteristics of 3,3-dimethylbutane-1-sulfinyl chloride significantly influence its handling, storage, and practical applications. These properties reflect the compound's stability and phase behavior under various conditions.
The melting point of 3,3-dimethylbutane-1-sulfinyl chloride is estimated to be in the range of 43-45°C, based on data from the closely related sulfonyl chloride analogue [12] [13]. This relatively low melting point reflects the compound's molecular structure, where the branched alkyl chain reduces intermolecular packing efficiency compared to linear analogues. The compound exists as a white to light yellow solid at room temperature, with the coloration potentially indicating trace impurities or partial decomposition .
The phase behavior of the compound is significantly influenced by its moisture sensitivity. The sulfinyl chloride functional group readily undergoes hydrolysis in the presence of water, leading to the formation of the corresponding sulfinic acid and hydrogen chloride. This reactivity necessitates careful storage under anhydrous conditions to maintain compound integrity .
The solubility characteristics of 3,3-dimethylbutane-1-sulfinyl chloride reflect its organic nature and the polar character of the sulfinyl chloride group. The compound demonstrates good solubility in polar aprotic solvents such as dichloromethane and chloroform, which are commonly employed for nuclear magnetic resonance spectroscopy and synthetic applications [6]. The branched alkyl chain contributes to solubility in less polar organic solvents, while the sulfinyl chloride group provides sufficient polarity for dissolution in moderately polar media.